molecular formula C11H8N2OS B15315897 3-(Methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile

3-(Methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile

Cat. No.: B15315897
M. Wt: 216.26 g/mol
InChI Key: PYIBQKVSPZQRHV-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile is a heterocyclic compound that features a unique combination of functional groups, including a methylsulfanyl group, a carbonyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For instance, the reaction of 2-(methylsulfanyl)benzaldehyde with malononitrile in the presence of a base can lead to the formation of the desired isoquinoline derivative through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, primary amines.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the nitrile and carbonyl groups allows for interactions with active sites of enzymes, while the methylsulfanyl group can enhance lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide: Similar structure but with an amide group instead of a nitrile group.

    3-(Methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-methanol: Similar structure but with a hydroxyl group instead of a nitrile group.

Uniqueness

3-(Methylsulfanyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitrile group, in particular, allows for diverse chemical transformations and interactions with biological targets that are not possible with similar compounds lacking this group .

Properties

Molecular Formula

C11H8N2OS

Molecular Weight

216.26 g/mol

IUPAC Name

3-methylsulfanyl-1-oxo-2H-isoquinoline-4-carbonitrile

InChI

InChI=1S/C11H8N2OS/c1-15-11-9(6-12)7-4-2-3-5-8(7)10(14)13-11/h2-5H,1H3,(H,13,14)

InChI Key

PYIBQKVSPZQRHV-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C2=CC=CC=C2C(=O)N1)C#N

Origin of Product

United States

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